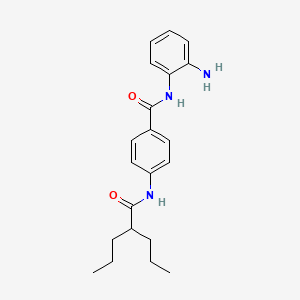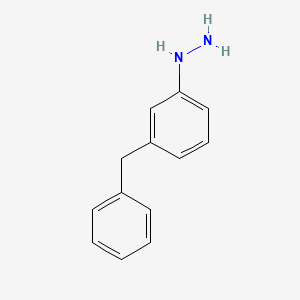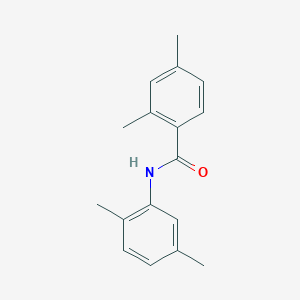![molecular formula C51H33N3 B12526016 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine CAS No. 792924-34-6](/img/structure/B12526016.png)
2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine is a complex organic compound known for its unique structural and electronic properties. This compound features a triazine core substituted with three naphthalen-1-ylphenyl groups, making it a significant molecule in the field of organic electronics and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine typically involves the reaction of 4-(naphthalen-1-yl)phenylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with stringent control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent electronic properties.
Materials Science: Employed in the development of organic semiconductors and thin-film transistors.
Chemistry: Acts as a building block for the synthesis of more complex organic molecules and materials.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine is primarily based on its electronic properties. The triazine core and naphthalen-1-ylphenyl groups facilitate efficient charge transport, making it an excellent hole-transporting material. The compound interacts with molecular targets through π-π interactions and hydrogen bonding, influencing various electronic and photophysical processes .
Comparación Con Compuestos Similares
4,4’,4’'-Tris(4-naphthalen-1-yl-phenyl)amine: Similar in structure but with an amine core instead of a triazine core.
9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene: Another compound used in organic electronics with different substituents.
Uniqueness: 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine stands out due to its triazine core, which provides unique electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science, where stability and efficient charge transport are crucial .
Propiedades
Número CAS |
792924-34-6 |
|---|---|
Fórmula molecular |
C51H33N3 |
Peso molecular |
687.8 g/mol |
Nombre IUPAC |
2,4,6-tris(4-naphthalen-1-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C51H33N3/c1-4-16-43-34(10-1)13-7-19-46(43)37-22-28-40(29-23-37)49-52-50(41-30-24-38(25-31-41)47-20-8-14-35-11-2-5-17-44(35)47)54-51(53-49)42-32-26-39(27-33-42)48-21-9-15-36-12-3-6-18-45(36)48/h1-33H |
Clave InChI |
SXNVDRIBPYIGDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76)C8=CC=C(C=C8)C9=CC=CC1=CC=CC=C19 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole](/img/structure/B12525933.png)
![3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide](/img/structure/B12525937.png)
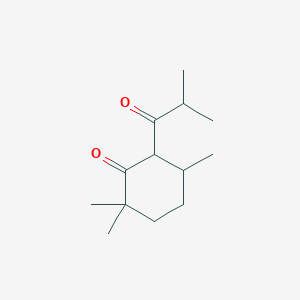
![1-Oxaspiro[5.7]tridecane-2,4-dione](/img/structure/B12525952.png)
![3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine](/img/structure/B12525956.png)
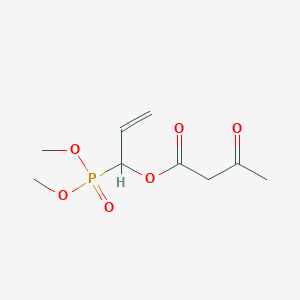
![N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide](/img/structure/B12525974.png)
![2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane](/img/structure/B12525978.png)
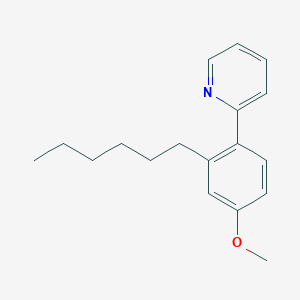
![Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]-](/img/structure/B12525994.png)
